molecular formula C12H13ClN2O2S B2693191 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 282729-79-7

7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B2693191
CAS RN: 282729-79-7
M. Wt: 284.76
InChI Key: AUPAGYUMBPKLRQ-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and odor if applicable .


Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. It includes bond lengths, bond angles, torsional angles, and overall molecular geometry .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, and reactivity .

Scientific Research Applications

Synthesis and Characterization

7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a compound that can be synthesized and characterized through various chemical reactions and methods. For instance, the synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one via intramolecular electrophilic cyclization demonstrates the chemical versatility and potential for creating related quinazoline derivatives with potential biological activities (N. Kut, M. Onysko, V. Lendel, 2020). Additionally, compounds such as bis(4-methoxy-3,4-dihydroquinazolin-1-ium) chloranilate have been characterized, showing the complex hydrogen bonding and layer formation abilities of these quinazoline derivatives (Kazuma Gotoh, H. Ishida, 2013).

Antibacterial Activity

Research on 7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one related compounds reveals significant antibacterial activity. For example, the synthesis and antibacterial activity of 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1H-quinazolin-4-one via N-(3- methoxyphenyl)-methyl dithiocarbamic acid showed substantial activity against various strains of microorganisms, indicating the potential for developing new antibacterial agents from quinazoline derivatives (Osarodion Peter Osarumwense, 2022).

Anticancer Potential

Novel 7-Chloro-(4-thioalkylquinoline) derivatives have been synthesized and evaluated for their antiproliferative activity, inducing apoptosis and DNA/RNA damage in various human cancer as well as non-tumor cell lines. This research highlights the potential of such compounds in developing new anticancer therapies (Joyce E. Gutiérrez et al., 2022).

Antioxidative and Prooxidative Effects

Photophysical Properties

The synthesis and investigation of photophysical properties of novel chloroquinoline-based chalcone derivatives containing 1,2,3-triazole moiety have revealed interesting absorbance, fluorescence spectra, and quantum yield characteristics. This research indicates the potential for utilizing such compounds in materials science and photophysical applications (Harjinder Singh et al., 2015).

Mechanism of Action

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Safety and Hazards

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properties

IUPAC Name

7-chloro-3-(3-methoxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2S/c1-17-6-2-5-15-11(16)9-4-3-8(13)7-10(9)14-12(15)18/h3-4,7H,2,5-6H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPAGYUMBPKLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-(3-methoxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

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